3-Formylpyrazolo[1,5-a]pyridine-2-carboxylic acid
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Overview
Description
3-Formylpyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with formyl and carboxylic acid functional groups attached.
Mechanism of Action
Target of Action
Related compounds such as pyrazolo[3,4-b]quinolinones have been reported to interact with various biological targets, including gsk3 inhibitors, tubulin inhibitors, phosphoinositide 3-kinase inhibitors, and potassium channel openers .
Mode of Action
It’s known that the compound can be used as a catalyst in the synthesis of pyrazolo[3,4-b]quinolinones . The reaction proceeds through a carbocation intermediate .
Biochemical Pathways
Related compounds have been shown to influence several biological pathways, including those involved in cell proliferation and neuroprotection .
Result of Action
Related compounds have been reported to exhibit antileishmanial activity against amastigotes, antimicrobial activity, and antiproliferative activity .
Action Environment
It’s worth noting that the synthesis of related compounds has been achieved under milder conditions, suggesting that the compound may be relatively stable under a variety of environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylpyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves the reaction of substituted pyridines with hydroxylamine-O-sulfonic acid to form N-aminopyridinium salts. These salts then undergo a 1,3-dipolar cycloaddition reaction with ethyl propiolate to yield pyrazolopyridine derivatives . The resulting compounds are then hydrolyzed under basic conditions to obtain the desired carboxylic acid .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by improving the solubility of the starting materials and intermediates in the reaction medium. This can be achieved by using solvents like water and dimethylformamide, which enhance the solubility and increase the overall yield of the product .
Chemical Reactions Analysis
Types of Reactions
3-Formylpyrazolo[1,5-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: 3-Carboxypyrazolo[1,5-a]pyridine-2-carboxylic acid.
Reduction: 3-Hydroxymethylpyrazolo[1,5-a]pyridine-2-carboxylic acid.
Substitution: Various substituted pyrazolopyridine derivatives depending on the substituent introduced.
Scientific Research Applications
3-Formylpyrazolo[1,5-a]pyridine-2-carboxylic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid: Similar structure but with a fluorine atom instead of a formyl group.
Pyrazolo[1,5-a]pyrimidines: Another class of heterocyclic compounds with similar biological activities.
Uniqueness
3-Formylpyrazolo[1,5-a]pyridine-2-carboxylic acid is unique due to the presence of both formyl and carboxylic acid functional groups, which provide it with distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
3-formylpyrazolo[1,5-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-5-6-7-3-1-2-4-11(7)10-8(6)9(13)14/h1-5H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDSKRIQQRCPLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NN2C=C1)C(=O)O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2219375-65-0 |
Source
|
Record name | 3-formylpyrazolo[1,5-a]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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